5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine, using a catalyst such as vitamin B1 . This reaction is characterized by its high yield and regioselectivity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using solvent-free microwave irradiation, which offers a rapid, high-yielding, and environmentally friendly protocol . This method is advantageous due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Triazole-Pyrimidine Hybrids: These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties.
Uniqueness: What sets 5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H21ClN2O3/c1-28-18-11-9-15(10-12-18)20-14-21-19-7-4-8-22(29-2)23(19)30-24(27(21)26-20)16-5-3-6-17(25)13-16/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
ZJKGOOZYHVSQHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.